N-Ethyl-(2-thienylmethyl)amine

描述

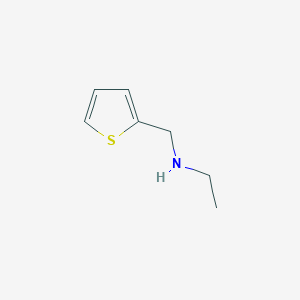

Structure

2D Structure

属性

IUPAC Name |

N-(thiophen-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-2-8-6-7-4-3-5-9-7/h3-5,8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRQTSDHULJXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405875 | |

| Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58255-25-7 | |

| Record name | N-[(Thiophen-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via 2-Thiophene Ethanol Intermediate (Grignard Route)

One prominent industrially applicable route starts from thiophene and proceeds through 2-bromothiophene and 2-thiophene ethanol intermediates, followed by conversion to the amine:

-

- Thiophene is brominated using brominating agents such as bromine, N-bromosuccinimide, or pyridine hydrobromide salt in organic solvents (glacial acetic acid, toluene, acetonitrile).

- Temperature is controlled between -10°C to 10°C.

- Molar ratio of thiophene to brominating agent is 1:2–3.

- Product: 2-bromothiophene.

Grignard Reaction to 2-Thiophene Ethanol:

- 2-bromothiophene reacts with magnesium chips in anhydrous solvents (ether, tetrahydrofuran, toluene) to form a Grignard reagent.

- This intermediate is then quenched with ethylene oxide (oxyethane) at 0–20°C.

- Acidification to pH < 1 with dilute sulfuric acid follows.

- Antioxidants are added post-reaction.

- Distillation under reduced pressure yields 2-thiophene ethanol.

- Key molar ratios: magnesium to 2-bromothiophene = 1:1–1.8; oxyethane to 2-bromothiophene weight ratio = 0.2–0.5:1.

Conversion to N-Ethyl-(2-thienylmethyl)amine:

- 2-thiophene ethanol reacts with benzene sulfonyl chloride in the presence of phase-transfer catalysts (tetrabutylammonium chloride or tetradecyl trimethyl ammonium chloride) at ~6°C.

- The reaction mixture is treated with liquefied ammonia and methanol for ammonolysis at 30°C under 0.6 MPa pressure.

- After work-up including acid-base extraction and vacuum distillation, the target amine is obtained.

- Typical molar ratios: 2-thiophene ethanol to benzene sulfonyl chloride = 1:1.05; methanol consumption ~7 times the weight of 2-thiophene ethanol; ammonia to 2-thiophene ethanol weight ratio = 3:1.

- Industrial scalability.

- Good control over purity via distillation.

- Use of phase-transfer catalysts enhances reaction efficiency.

- Multi-step process with intermediate purifications.

- Requires handling of reactive Grignard reagents and ammonia under pressure.

Indirect Amination via Phthalimide Intermediate

An alternative method involves the preparation of an N-substituted phthalimide intermediate, which is subsequently converted to the amine:

Synthesis of N-2-(2-thienyl)-ethyl phthalimide:

- 2-(2-thienyl)-ethyl para-toluenesulfonate reacts with phthalimide in dimethylformamide at 80°C with sodium carbonate as base.

- Reaction time ~2 hours.

- The product is isolated by filtration and recrystallization.

- Yield: approximately 44%.

Hydrazinolysis or Aminolysis to Release Amine:

- The phthalimide intermediate is heated with diethylenetriamine at 120°C for 4 hours.

- Pressure is gradually reduced to facilitate distillation of the amine.

- Final product: 2-(2-thienyl)-ethylamine (this compound).

- Yield: up to 77%.

- Boiling point: ~98°C at 19 Torr.

- High purity product.

- Avoids direct use of reactive alkyl halides with amines.

- Well-established in industrial processes.

- Requires multiple steps and careful control of reaction conditions.

- Use of hazardous solvents like dimethylformamide.

Reductive Amination and Other Methods

Some literature mentions reductive amination of 2-thiophene carboxaldehyde with ethylamine or ethylamine equivalents, often using reducing agents or catalytic hydrogenation. However, detailed experimental data on this specific compound are limited in the provided sources.

Comparative Data Table of Preparation Methods

| Method | Key Intermediate(s) | Main Reagents/Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard Route | 2-bromothiophene → 2-thiophene ethanol | Mg chips, oxyethane, benzene sulfonyl chloride, ammonia, phase-transfer catalyst | ~70-80 | Industrial scalability, purity | Multi-step, reactive reagents |

| Indirect Amination via Phthalimide | N-2-(2-thienyl)-ethyl phthalimide | Phthalimide, dimethylformamide, sodium carbonate, diethylenetriamine | 44 (phthalimide), 77 (amine) | High purity, established method | Multi-step, toxic solvents |

| Reductive Amination (Limited data) | 2-thiophene carboxaldehyde | Ethylamine, reducing agents/catalysts | Not specified | Potentially simpler | Less documented, requires optimization |

Research Findings and Notes

- The Grignard method is well-documented in Chinese patent CN101885720B and is favored for its industrial applicability due to good yields and manageable reaction conditions.

- The phthalimide route, described in US patent 4128561, provides a robust alternative with relatively high yields and product purity.

- Phase-transfer catalysts and controlled temperature conditions are critical for optimizing yields and minimizing side reactions in the Grignard-based synthesis.

- The use of liquefied ammonia in ammonolysis steps requires specialized equipment but allows efficient conversion to the amine.

- The indirect amination method benefits from the stability of the phthalimide intermediate, facilitating purification steps.

- No significant data from peer-reviewed journals specifically detail the reductive amination route for this compound, indicating it may be less explored or optimized.

化学反应分析

Types of Reactions:

Oxidation: N-Ethyl-(2-thienylmethyl)amine can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions with various electrophiles, leading to the formation of substituted amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acid chlorides.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary amines.

Substitution: Substituted amines.

科学研究应用

Pharmaceutical Applications

Medicinal Chemistry:

N-Ethyl-(2-thienylmethyl)amine has shown promise in medicinal chemistry, particularly in drug design and development. Its structural similarity to other biologically active compounds suggests potential efficacy in treating various conditions, including cancer and infectious diseases. Preliminary studies indicate that derivatives of thienylmethylamines exhibit significant biological properties, including:

- Anticancer Activity: Research has highlighted the potential of N-ethyl derivatives in targeting specific cancer cell lines, suggesting their role as selective anticancer agents .

- Antimicrobial Properties: Compounds related to this compound have demonstrated antibacterial activity against various pathogens, indicating their potential use in developing new antibiotics.

Material Science Applications

Catalysis:

The compound is also being explored for its catalytic properties. Its ability to facilitate chemical transformations makes it a candidate for applications in catalysis. Studies have indicated that amines can act as catalysts in reactions such as:

- Hydrogenation

- Oxidation

- Cross-coupling reactions

These reactions are crucial in organic synthesis and materials science, where efficient catalysts are required to enhance reaction rates and selectivity.

Biological Interaction Studies

Ongoing research is focused on understanding how this compound interacts with biological systems. Interaction studies typically examine:

- Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.

- Mechanism of Action: Investigating the pathways through which the compound exerts its effects on biological targets.

These studies are essential for elucidating the therapeutic potential of the compound and its derivatives.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar compounds reveals significant insights into its unique properties:

| Compound Name | Structure | Key Features |

|---|---|---|

| This compound | C₇H₁₁NS | Ethyl group increases lipophilicity |

| 2-Thienylmethylamine | C₆H₇NS | Lacks ethyl substitution on nitrogen |

| N-Methyl-(3-thienylmethyl)amine | C₇H₉NS | Different thienyl position affects reactivity |

This table illustrates how structural variations can influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- A study investigating its anticancer properties found that derivatives exhibited enhanced potency against specific cancer cell lines compared to non-substituted analogs.

- Research into its antimicrobial activity revealed that modifications to the thienyl group significantly improved efficacy against resistant bacterial strains.

These findings underscore the importance of structural modifications in enhancing the biological activity of amines.

作用机制

The mechanism of action of N-Ethyl-(2-thienylmethyl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophiles to form covalent bonds. It can also interact with biological molecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

相似化合物的比较

N-Methyl-(2-thienylmethyl)amine (CAS 58255-18-8)

Structure and Properties :

Key Differences :

- Synthetic routes for ethyl derivatives may require bulkier alkylating agents (e.g., ethyl bromide) compared to methylating agents (e.g., methyl iodide), affecting reaction conditions and yields .

Applications: Both compounds serve as intermediates in drug synthesis. N-Methyl-(2-thienylmethyl)amine is explicitly noted in hybrid material and polymer chemistry, while the ethyl variant’s applications are inferred from structural analogs .

N-(2-Thienylmethyl)-1H-pyrazol-3-amine (M179)

Structure and Properties :

Key Differences :

- M179 includes a pyrazole ring, introducing additional hydrogen-bonding sites and altering electronic properties compared to the simpler ethylamine derivative.

Applications :

M179 is utilized in flavor ingredients, whereas N-Ethyl-(2-thienylmethyl)amine’s applications remain speculative but likely overlap in medicinal chemistry .

Diatrin (N,N'-Dimethyl-N-phenyl-N'-(2-thienylmethyl)ethylenediamine Hydrochloride)

Structure and Properties :

Key Differences :

- Diatrin’s complex structure enables dual binding to histamine receptors, whereas this compound’s simpler structure lacks such multifunctionality.

- The ethylenediamine backbone in Diatrin enhances bioavailability and efficacy, a feature absent in the standalone ethylamine derivative .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Thienylmethylamines are versatile intermediates. Ethyl derivatives may offer enhanced steric effects for targeted drug design compared to methyl analogs .

- Safety Considerations: While M179 and Diatrin show low toxicity, this compound’s safety data is lacking.

- Pharmacological Potential: Diatrin’s success highlights the importance of amine substituents in bioactivity. This compound could be modified with additional functional groups to explore new therapeutic avenues .

生物活性

N-Ethyl-(2-thienylmethyl)amine is a compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl group attached to a thienylmethylamine structure. Its molecular formula is , and it has a molecular weight of approximately 149.19 g/mol. The thienyl group imparts unique reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Biological Activity

Preliminary studies have indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Similar compounds with thienyl groups have shown broad-spectrum antibacterial properties. Research indicates that the presence of specific substituents can enhance the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

- Pharmacological Potential : this compound may play a role in drug development due to its structural similarity to known pharmacologically active compounds. The ethyl group increases lipophilicity, which can enhance membrane permeability and bioavailability.

- Neuroprotective Effects : Some derivatives of thienylmethylamines have been studied for their potential neuroprotective effects, particularly in models of neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Common methods include:

- Alkylation Reactions : The reaction of 2-thienylmethyl chloride with ethylamine can yield this compound.

- Reductive Amination : Using appropriate carbonyl precursors and ethylamine in the presence of reducing agents.

Case Studies

Several studies have explored the biological activity of this compound and related compounds:

- Antimicrobial Studies : In one study, derivatives with the thienyl group were tested against various bacterial strains, showing significant activity against Staphylococcus aureus and Escherichia coli .

- Neuroprotective Research : A study investigated the effects of similar compounds on neuronal cell lines subjected to oxidative stress, revealing potential protective effects mediated by modulation of oxidative pathways .

Comparative Analysis

The following table summarizes the biological activities and unique features of this compound compared to related compounds:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₉H₁₁N | Ethyl group increases lipophilicity | Antimicrobial, neuroprotective |

| N-Methyl-(2-thienylmethyl)amine | C₉H₁₁N | Methyl substitution on nitrogen | Antimicrobial |

| 2-Thienylmethylamine | C₇H₉N | Lacks ethyl substitution | Limited biological activity |

常见问题

Basic Research Questions

Q. What are the recommended synthetic methodologies for N-Ethyl-(2-thienylmethyl)amine in laboratory settings?

- Methodology :

- Reductive Amination : React 2-thienylmethylamine with an aldehyde/ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃), followed by ethylation using ethyl bromide or reductive ethylation with acetaldehyde and NaBH₄ .

- Coupling Reactions : Utilize carbodiimide-based coupling agents (e.g., EDC/HOBt) to link intermediates, as demonstrated in multi-step syntheses of structurally similar amines .

- Propargylation/alkylation : Employ propargyl bromide or ethylating agents with triethylamine (TEA) as a base, followed by purification via flash chromatography .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm structural integrity, with chemical shifts compared to NIST reference data .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., observed m/z values for [M+H]⁺ ions) .

- Thermodynamic Data : Use NIST Chemistry WebBook to cross-reference enthalpy of formation (ΔfH°gas) and entropy values .

Q. What safety protocols are critical when handling this compound?

- Protocols :

- PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .

- Waste Disposal : Segregate waste and collaborate with certified agencies for hazardous material disposal .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can factorial design experiments optimize the synthesis of this compound?

- Methodology :

- Single-Factor Testing : Vary parameters like temperature, solvent polarity, and reagent stoichiometry to identify optimal ranges .

- Orthogonal Arrays : Use Taguchi or Box-Behnken designs to assess interactions between variables (e.g., catalyst loading vs. reaction time) .

- Yield Analysis : Compare outcomes using ANOVA to prioritize influential factors .

Q. What computational tools predict the thermodynamic stability of this compound, and how do they align with experimental data?

- Approach :

- Quantum Chemistry Software : Employ Gaussian or ORCA to calculate ΔfH°gas and compare results with NIST experimental values .

- Density Functional Theory (DFT) : Model reaction pathways (e.g., reductive amination) to predict activation energies and intermediates .

Q. How can researchers mitigate nitroso impurity formation in this compound during synthesis?

- Strategies :

- Risk Assessment : Screen raw materials for nitrosamine precursors (e.g., secondary amines, nitrites) using supplier questionnaires and LC-MS/MS .

- Process Controls : Adjust pH, temperature, and solvent systems to minimize nitrosation reactions .

- Analytical Monitoring : Implement UPLC-PDA or GC-MS to detect impurities at ppm levels .

Q. What mechanistic insights explain the reductive amination of 2-thienylmethyl precursors to form this compound?

- Mechanistic Analysis :

- Intermediate Formation : Identify Schiff base intermediates via in-situ IR spectroscopy during aldehyde/amine condensation .

- Reduction Pathways : Compare NaBH₄ vs. NaBH(OAc)₃ selectivity for imine vs. enamine reduction .

- Kinetic Studies : Use stopped-flow techniques to measure rate constants for key steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。